N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide
Description
This compound is a sulfonamide-quinazolinone hybrid characterized by a cyclohexanecarboxamide backbone. Its synthesis involves the reaction of 4-(2-isothiocyanatoethyl)benzenesulfonamide with 2-aminobenzoic acid in ethanol under reflux, followed by further derivatization (e.g., with phenacyl bromides) to yield analogs with substituted aromatic or heterocyclic moieties . Key structural features include:
- Sulfonamide group: Imparts hydrogen-bonding capacity and enhances solubility.
- Cyclohexane ring: Modulates lipophilicity and conformational flexibility.
Properties
Molecular Formula |
C24H28N4O4S2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4O4S2/c25-34(31,32)19-11-7-16(8-12-19)13-14-26-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)27-24(28)33/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,29)(H,27,33)(H2,25,31,32) |
InChI Key |
KDLSFPBOHDGNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, carbon disulfide, and dialkyl maleates .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In the field of chemistry, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide serves as a valuable building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Common Reactions:
- Oxidation: Can form sulfoxides or sulfones.
- Reduction: Converts sulfanylidene to thiols or thioethers.
These reactions enable the development of derivatives with tailored properties for specific applications.
Biology
The compound has been studied for its potential biological activities, particularly in antimicrobial and antitumor research. Preliminary studies indicate that it exhibits significant efficacy against various bacterial and fungal strains, likely through mechanisms that disrupt cell wall synthesis.
Mechanisms of Action:
- Enzymatic Inhibition: The thioxoquinazoline structure inhibits enzymes involved in cancer cell proliferation.
- Apoptosis Induction: Triggers intrinsic apoptotic pathways in cancer cells, evidenced by increased caspase activity.
Medicine
In medicinal chemistry, this compound is being investigated for therapeutic applications in treating cancer and infectious diseases. Its unique structural features suggest potential effectiveness against resistant strains of pathogens and various cancer types.
Case Studies:
Several studies have evaluated the anticancer activity of the compound using human tumor cell lines. For instance:
Mechanism of Action
The mechanism of action of 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with DNA replication or protein synthesis in cancer cells, thereby exerting its antitumor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences:
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Aminosulfonyl group : Contributes to its solubility and interaction with biological targets.
- Thioxoquinazoline moiety : Implicated in various biological activities, including antimicrobial and anticancer effects.
- Cyclohexanecarboxamide backbone : Enhances the compound's stability and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thioxoquinazoline structure has been shown to inhibit enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits activity against both bacterial and fungal strains, potentially through disruption of cell wall synthesis.
- Apoptosis Induction : The compound appears to trigger apoptosis in cancer cells by activating intrinsic pathways, as evidenced by increased caspase activity in treated cells.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Escherichia coli | 15 | |
| Antifungal | Candida albicans | 12 | |
| Cancer Cell Apoptosis | HeLa cells | 10 | |
| Enzyme Inhibition (e.g., COX) | COX-2 | 5 |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of the compound, it was found to exhibit significant inhibition against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for several pathogens, confirming its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
Research involving HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells after treatment compared to control groups.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of similar compounds. Computational modeling techniques such as molecular docking have been utilized to predict binding affinities with target proteins, providing insights into how structural modifications might enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
